molecular formula C11H14O2 B12330898 4-(1-Hydroxycyclopentyl)phenol

4-(1-Hydroxycyclopentyl)phenol

Cat. No.: B12330898
M. Wt: 178.23 g/mol
InChI Key: UUCHPOJGRQGGDC-UHFFFAOYSA-N
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Description

4-(1-Hydroxycyclopentyl)phenol is an organic compound with the molecular formula C11H14O2 It consists of a phenol group substituted with a hydroxycyclopentyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Hydroxycyclopentyl)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production of this compound typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of electron-withdrawing groups on the aromatic ring and the use of strong nucleophiles . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclopentyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydroxycyclopentyl group can be reduced to form cyclopentyl derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclopentyl derivatives.

    Substitution: Halogenated and nitrated phenols.

Scientific Research Applications

4-(1-Hydroxycyclopentyl)phenol has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4-(1-Hydroxycyclopentyl)phenol can be compared with other phenolic compounds such as:

    Phenol: The simplest phenolic compound, used as a disinfectant and precursor to other chemicals.

    4-Hydroxycyclohexylphenol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxycyclopentyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(1-hydroxycyclopentyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,12-13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCHPOJGRQGGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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